molecular formula C6H5IN2 B2915685 4-iodo-1-methyl-1H-pyrrole-2-carbonitrile CAS No. 1823944-73-5

4-iodo-1-methyl-1H-pyrrole-2-carbonitrile

Cat. No.: B2915685
CAS No.: 1823944-73-5
M. Wt: 232.024
InChI Key: QBOJBXKGSDIAPG-UHFFFAOYSA-N
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Description

4-iodo-1-methyl-1H-pyrrole-2-carbonitrile: is a heterocyclic organic compound with the molecular formula C6H5IN2 It is characterized by the presence of an iodine atom at the 4th position, a methyl group at the 1st position, and a nitrile group at the 2nd position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-1-methyl-1H-pyrrole-2-carbonitrile typically involves the iodination of 1-methyl-1H-pyrrole-2-carbonitrile. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the 4th position of the pyrrole ring.

Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-iodo-1-methyl-1H-pyrrole-2-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: The nitrile group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include derivatives with different substituents replacing the iodine atom.

    Oxidation Reactions: Products may include compounds with additional oxygen-containing functional groups.

    Reduction Reactions: Products include amine derivatives of the original compound.

Scientific Research Applications

Chemistry: 4-iodo-1-methyl-1H-pyrrole-2-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: The compound is studied for its potential biological activities. Derivatives of pyrrole compounds have shown promise in medicinal chemistry for their antimicrobial, anticancer, and anti-inflammatory properties.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-iodo-1-methyl-1H-pyrrole-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the iodine atom and nitrile group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    4-iodo-1H-pyrrole-2-carbonitrile: Lacks the methyl group at the 1st position.

    1-methyl-1H-pyrrole-2-carbonitrile: Lacks the iodine atom at the 4th position.

    4-bromo-1-methyl-1H-pyrrole-2-carbonitrile: Contains a bromine atom instead of an iodine atom at the 4th position.

Uniqueness: 4-iodo-1-methyl-1H-pyrrole-2-carbonitrile is unique due to the combination of the iodine atom, methyl group, and nitrile group on the pyrrole ring. This specific arrangement of substituents imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Biological Activity

4-Iodo-1-methyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound notable for its unique structural features, including an iodine atom at the 4-position and a cyano group at the 2-position of the pyrrole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H4_4IN2_2. The presence of iodine significantly influences its chemical reactivity and biological properties, enhancing its binding affinity to various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily due to its ability to interact with enzymes and receptors. The compound has been studied for:

  • Antimicrobial Properties : Similar pyrrole derivatives have shown activity against various bacterial strains, including multidrug-resistant organisms.
  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, which could be leveraged in therapeutic applications.
  • Receptor Modulation : Its structural characteristics allow it to modulate receptor activity, suggesting potential uses in pharmacology.

The mechanism of action for this compound involves its interaction with molecular targets. The iodine atom and cyano group enhance the compound's binding affinity, allowing it to effectively inhibit enzyme activity or modulate receptor functions.

Antimicrobial Activity

A study highlighted the antibacterial efficacy of pyrrole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were reported as follows:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus<0.03125 – 0.25
Escherichia coli1 – 4
Acinetobacter baumannii<0.125

These results indicate promising antibacterial properties, particularly against resistant strains .

Enzyme Inhibition Studies

In vitro assays have demonstrated that derivatives of this compound can inhibit enzymes involved in critical biochemical pathways. For instance, compounds structurally related to this compound have been identified as potent inhibitors of bacterial topoisomerases, vital for DNA replication and repair .

Case Studies

One notable case study involved the synthesis and evaluation of several pyrrole derivatives as progesterone receptor antagonists. Compounds derived from 4-iodo-1-methyl-1H-pyrrole showed significant activity with low nanomolar potency, indicating their potential as therapeutic agents in hormonal regulation .

Applications in Medicinal Chemistry

The compound serves as a valuable building block for synthesizing more complex heterocyclic compounds with potential pharmaceutical applications. Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Properties

IUPAC Name

4-iodo-1-methylpyrrole-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2/c1-9-4-5(7)2-6(9)3-8/h2,4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOJBXKGSDIAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C#N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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